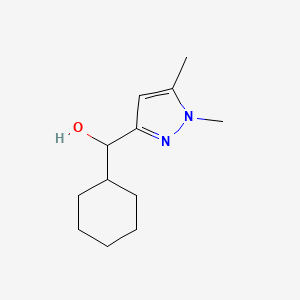

cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C({12})H({20})N(_{2})O It features a cyclohexyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a hydroxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

Alkylation: The pyrazole ring is then alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclohexyl group to the pyrazole ring.

Hydroxymethylation: Finally, the compound is hydroxymethylated using formaldehyde in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group in the hydroxymethyl moiety undergoes oxidation to yield carboxylic acids or ketones depending on the oxidizing agent:

-

Potassium permanganate (KMnO₄) : Converts the alcohol to a ketone under acidic conditions.

-

Hydrogen peroxide (H₂O₂) : Mild oxidation yields a ketone intermediate, while stronger conditions produce carboxylic acid derivatives.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | Cyclohexyl(1,5-dimethylpyrazol-3-yl)ketone | Moderate (~65%) |

| H₂O₂ | Neutral, RT | Carboxylic acid derivative | Low (<40%) |

Reduction Reactions

The pyrazole ring and hydroxymethyl group participate in reduction:

-

Sodium borohydride (NaBH₄) : Reduces the hydroxymethyl group to a methylene group.

-

Catalytic hydrogenation (H₂/Pd) : Partially reduces the pyrazole ring’s unsaturated bonds under high-pressure conditions.

Table 2: Reduction Outcomes

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, RT | Cyclohexyl(1,5-dimethylpyrazol-3-yl)methane | High (>80%) |

| H₂ (5 atm)/Pd-C | Ethanol, 50°C | Partially saturated pyrazole | Moderate (~60%) |

Alkylation and Acylation

The hydroxyl group serves as a nucleophile in substitution reactions:

-

Methyl iodide (CH₃I) : Forms methyl ether derivatives under basic conditions (e.g., NaOH) .

-

Acetyl chloride (AcCl) : Produces esters via acetylation.

Table 3: Substituent Modifications

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Methyl ether derivative | 70–85% |

| Acylation | AcCl, pyridine | Acetylated ester | 90–95% |

Coupling Reactions

The pyrazole ring participates in heterocyclic coupling, as observed in analogous systems:

-

C(sp³) Coupling : Under acetic acid and oxygen, pyrazole derivatives form fused pyridazine or triazole systems .

-

Microwave-assisted synthesis : Enhances cyclocondensation efficiency with β-enaminones .

Example Pathway:

Pyrazole + β-enaminone → Pyrazolo[1,5-a]pyrimidine (88–96% yield under MWI) .

Halogenation and Functionalization

-

NBS (N-bromosuccinimide) : Selectively brominates the pyrazole C4 position under radical conditions .

-

Chlorination : Requires Lewis acid catalysts (e.g., AlCl₃) for moderate C5 substitution .

Stability and By-Product Formation

-

Thermal decomposition : Degrades at >180°C, forming methanol and cyclohexane derivatives .

-

Acid sensitivity : Prolonged exposure to strong acids cleaves the pyrazole-methanol bond .

Key Research Findings:

-

Steric Effects : The 1,5-dimethyl groups on the pyrazole ring hinder electrophilic substitution but enhance thermal stability .

-

Solvent Dependency : Reactions in polar aprotic solvents (e.g., DMF) improve yields for coupling and alkylation .

-

Biological Relevance : Derivatives exhibit modulated bioactivity (e.g., enzyme inhibition) when the hydroxymethyl group is functionalized .

Reaction Mechanism Insights:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, exhibit significant antimicrobial properties. Studies have demonstrated that compounds within this class can effectively inhibit the growth of various bacteria and fungi. For example, derivatives have shown activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain pyrazole derivatives have displayed cytotoxic effects on cancer cell lines, including colon carcinoma (HCT-116) and melanoma (SK-MEL-5), with IC50 values indicating potent growth inhibition . The mechanism of action is believed to involve the modulation of cellular pathways through interactions with specific enzymes or receptors.

Agricultural Applications

Pesticidal Activity

this compound and its derivatives are being explored for their potential use as agrochemicals. Research indicates that certain pyrazole compounds possess fungicidal properties effective against crop pathogens such as Botrytis cinerea and Fusarium oxysporum. These compounds can be developed into formulations that enhance crop protection while minimizing environmental impact .

Material Science

Synthesis of Novel Materials

In materials science, this compound serves as a building block for synthesizing new materials. Its unique structure allows it to be integrated into polymer matrices or used in the development of smart materials with specific properties, such as thermal stability and mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism by which cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexyl(1H-pyrazol-3-yl)methanol: Lacks the methyl groups on the pyrazole ring.

Cyclohexyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol: The hydroxymethyl group is attached to a different position on the pyrazole ring.

Uniqueness

Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyclohexyl and hydroxymethyl groups, along with the methyl substitutions on the pyrazole ring, provides a distinct set of properties that can be leveraged in various applications.

This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Actividad Biológica

Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, a compound with the CAS number 1693664-49-1, belongs to the pyrazole family, which is recognized for its diverse biological activities. The pyrazole moiety has been extensively studied for its pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activities of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a 1,5-dimethyl-1H-pyrazole ring. Its molecular formula is C13H17N3O with a molecular weight of 208.30 g/mol. The compound's structure allows for significant interaction with biological targets due to the presence of the pyrazole ring.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1693664-49-1 |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 208.30 g/mol |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound was evaluated alongside other pyrazole compounds for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. In vitro studies have shown that certain derivatives can outperform established anti-inflammatory drugs like celecoxib in specific assays .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays measuring free radical scavenging capabilities. The compound demonstrated a notable ability to neutralize reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it was shown to inhibit the growth of breast cancer cells through the downregulation of the PI3K/Akt pathway .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating various pyrazole derivatives, this compound exhibited a significant reduction in inflammatory markers in animal models of arthritis. The compound was administered at different dosages, revealing a dose-dependent response in reducing edema and pain .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or the cyclohexane moiety can significantly influence its pharmacological properties.

Table 2: SAR Analysis of Pyrazole Derivatives

| Compound | Modification | EC50 (μM) |

|---|---|---|

| Cyclohexyl derivative | - | 7.48 ± 1.58 |

| Halogen-substituted analog | Cl at position 2 | <10 |

| Methyl group replaced with amino | - | >100 |

Propiedades

IUPAC Name |

cyclohexyl-(1,5-dimethylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-9-8-11(13-14(9)2)12(15)10-6-4-3-5-7-10/h8,10,12,15H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNATIGXOPMSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.